molecular formula C25H24N2O4 B2702265 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one CAS No. 898416-78-9

5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one

Cat. No.: B2702265
CAS No.: 898416-78-9
M. Wt: 416.477
InChI Key: WDWCTGJKEPQYMM-UHFFFAOYSA-N
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Description

The compound 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one is a complex chemical molecule with significant implications in various fields, including chemistry, biology, medicine, and industry. This compound, due to its multifaceted structure, can engage in diverse chemical reactions and exhibit varied biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one typically involves multi-step processes. Each step must be carefully controlled to ensure the purity and yield of the final product.

  • Formation of the Pyran-4-one Core: : The initial step generally involves constructing the pyran-4-one core, which is the backbone of the molecule. This can be achieved through a condensation reaction between suitable starting materials under acidic or basic conditions.

  • Attachment of the Indolin-1-ylmethyl Group: : The indolin-1-ylmethyl group is introduced via an alkylation reaction. This step requires careful control of temperature and pH to ensure that the desired product is obtained without unwanted side reactions.

  • Incorporation of the Dihydroquinolin-1(2H)-yl Moiety: : This is achieved through a nucleophilic substitution reaction, where the dihydroquinolin-1(2H)-yl group is attached to the intermediate compound formed in the previous steps.

  • Final Assembly and Purification: : The final step involves the assembly of the entire molecule and purification through techniques like chromatography to achieve the desired purity.

Industrial Production Methods: Scaling up from laboratory synthesis to industrial production requires optimization of each reaction step to maximize yield and minimize cost. Common strategies include:

  • Batch Processing: : Where each step is performed sequentially in large reactors.

  • Continuous Flow Processing: : Enhancing efficiency by performing reactions continuously rather than in batches.

  • Automation and Robotics: : Increasing precision and reducing human error in complex multi-step syntheses.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions are typically carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : The compound is also prone to nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Solvents: : Dimethyl sulfoxide (DMSO), acetonitrile, and water.

  • Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed: Depending on the reaction type and conditions, the major products can include oxidized or reduced forms of the compound, as well as substituted derivatives where functional groups are added or replaced.

Scientific Research Applications

Chemistry

  • Catalyst Development: : Used in the development of novel catalysts for organic reactions.

  • Material Science: : Incorporated into the design of new materials with specific properties.

Biology

  • Drug Discovery: : Investigated for its potential as a therapeutic agent due to its biological activity.

  • Biochemical Probes: : Utilized as probes to study biochemical pathways.

Medicine

  • Pharmacological Research: : Explored for its effects on various biological targets, potentially leading to new treatments for diseases.

  • Diagnostic Tools: : Used in the development of diagnostic assays for detecting specific biomolecules.

Industry

  • Polymer Chemistry: : Contributing to the development of high-performance polymers.

  • Agricultural Chemistry: : Applied in the synthesis of agrochemicals to enhance crop yield and resistance.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. It can bind to enzymes, receptors, or other proteins, altering their activity and resulting in downstream effects.

  • Binding to Enzymes: : Modifying enzyme activity and influencing metabolic pathways.

  • Receptor Interactions: : Acting as an agonist or antagonist to modulate receptor-mediated signaling pathways.

  • Pathway Modulation: : Impacting key pathways involved in cellular processes such as apoptosis, proliferation, or differentiation.

Comparison with Similar Compounds

Similar Compounds

  • Quinoline Derivatives: : Compounds like 2-methylquinoline exhibit similar structural features and chemical reactivity.

  • Indole Derivatives: : Compounds such as indole-3-acetic acid share the indole moiety and show comparable biological activity.

  • Pyranone Compounds: : 4H-pyran-4-one derivatives have similar core structures and undergo analogous chemical reactions.

Uniqueness: The compound 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one is unique due to its combination of structural motifs, which impart distinctive chemical and biological properties. This combination allows it to interact with multiple targets and exhibit a broad range of activities, making it a valuable compound for research and application in various scientific fields.

Biological Activity

The compound 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one (CAS Number: 898455-60-2) is a complex organic molecule that incorporates multiple pharmacologically relevant structural motifs. It is part of a larger class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H26N2O4C_{26}H_{26}N_{2}O_{4}, with a molecular weight of approximately 430.5 g/mol. The structure features a pyranone core fused with an indole and a quinoline derivative, which are known to exhibit various biological activities.

Anticancer Activity

Research indicates that compounds related to the pyranone structure exhibit significant anticancer properties. A study published in Molecules highlighted that various tetrahydroquinoline derivatives demonstrated low micromolar inhibition across different cancer cell lines, suggesting potential applications in cancer therapy . Specifically, compounds with similar structures showed effective antiproliferative effects in lung carcinoma and breast adenocarcinoma cell lines, with IC50 values indicating substantial activity .

CompoundCell LineIC50 (μM)
3cH4604.9 ± 0.7
3cA-4312.0 ± 0.9
3cHT-294.4 ± 1.3
3bDU14512.0 ± 1.6
3eMCF714.6 ± 3.9

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Antimicrobial Activity

The biological evaluation of similar pyran derivatives has also shown promising antimicrobial properties. A comprehensive study indicated that several synthesized pyran derivatives exhibited significant antibacterial and antifungal activities . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Studies

In a notable case study involving similar compounds, researchers synthesized various derivatives to assess their biological activity against specific bacterial strains and fungal pathogens. The results indicated that certain modifications to the pyran structure enhanced antimicrobial efficacy, highlighting the importance of structural optimization in drug development .

Mechanistic Insights

The biological mechanisms underlying the activity of these compounds are still under investigation. Preliminary studies suggest potential interactions with key biological targets such as enzymes involved in cell proliferation and survival pathways. Further research is essential to elucidate these mechanisms and optimize the pharmacological profiles of such compounds.

Properties

IUPAC Name

2-(2,3-dihydroindol-1-ylmethyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4/c28-23-14-20(15-26-13-11-19-7-1-3-9-21(19)26)30-16-24(23)31-17-25(29)27-12-5-8-18-6-2-4-10-22(18)27/h1-4,6-7,9-10,14,16H,5,8,11-13,15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWCTGJKEPQYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)COC3=COC(=CC3=O)CN4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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